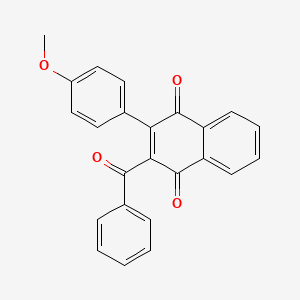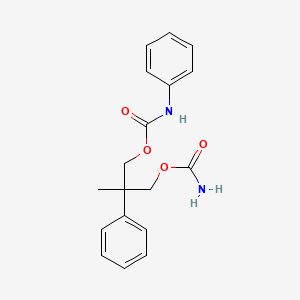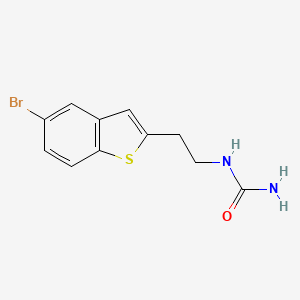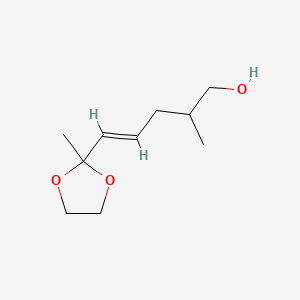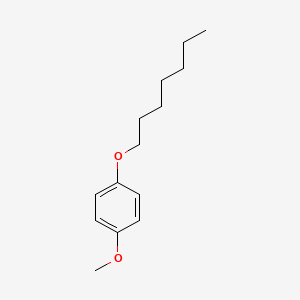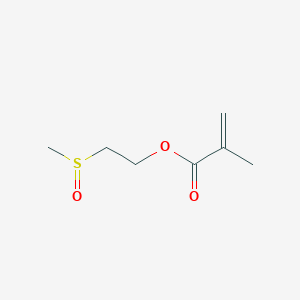
2-(Methanesulfinyl)ethyl 2-methylprop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Methanesulfinyl)ethyl 2-methylprop-2-enoate is an organic compound with a unique structure that includes a methanesulfinyl group and a 2-methylprop-2-enoate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Methanesulfinyl)ethyl 2-methylprop-2-enoate typically involves the reaction of 2-(methanesulfinyl)ethanol with methacrylic acid or its derivatives under esterification conditions. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux, and the water formed during the reaction is removed to drive the reaction to completion.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of solid acid catalysts can also be employed to facilitate the esterification process and reduce the need for extensive purification steps.
Types of Reactions:
Oxidation: The methanesulfinyl group can undergo oxidation to form the corresponding sulfone.
Reduction: The compound can be reduced to form 2-(methylthio)ethyl 2-methylprop-2-enoate.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the ester group.
Major Products:
Oxidation: 2-(Methanesulfonyl)ethyl 2-methylprop-2-enoate.
Reduction: 2-(Methylthio)ethyl 2-methylprop-2-enoate.
Substitution: Various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
2-(Methanesulfinyl)ethyl 2-methylprop-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty polymers and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-(Methanesulfinyl)ethyl 2-methylprop-2-enoate involves its interaction with various molecular targets. The methanesulfinyl group can act as an electrophile, facilitating reactions with nucleophiles. The ester moiety can undergo hydrolysis to release the corresponding acid and alcohol, which can further participate in biological pathways.
Comparaison Avec Des Composés Similaires
- 2-(Methylthio)ethyl 2-methylprop-2-enoate
- 2-(Methanesulfonyl)ethyl 2-methylprop-2-enoate
- 2-(Methanesulfinyl)ethyl acrylate
Comparison: 2-(Methanesulfinyl)ethyl 2-methylprop-2-enoate is unique due to the presence of the methanesulfinyl group, which imparts distinct reactivity compared to its analogs. For example, 2-(Methylthio)ethyl 2-methylprop-2-enoate lacks the oxidized sulfur, making it less reactive in oxidation reactions. On the other hand, 2-(Methanesulfonyl)ethyl 2-methylprop-2-enoate has a fully oxidized sulfur, which can affect its reactivity and stability.
This detailed overview provides a comprehensive understanding of this compound, covering its preparation, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
14794-09-3 |
|---|---|
Formule moléculaire |
C7H12O3S |
Poids moléculaire |
176.24 g/mol |
Nom IUPAC |
2-methylsulfinylethyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C7H12O3S/c1-6(2)7(8)10-4-5-11(3)9/h1,4-5H2,2-3H3 |
Clé InChI |
LQRGAYMBYFMXNV-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)C(=O)OCCS(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


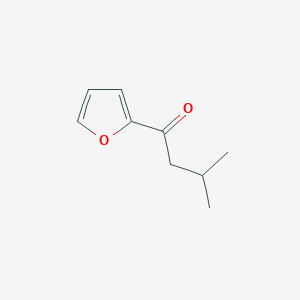
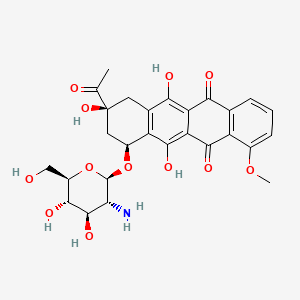
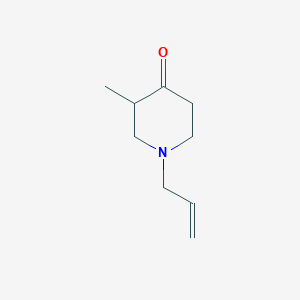
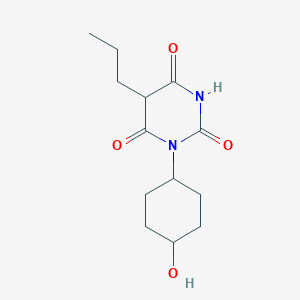



![Methyl 3-phenylbicyclo[2.2.1]hepta-2,5-diene-2-carboxylate](/img/structure/B14702027.png)

